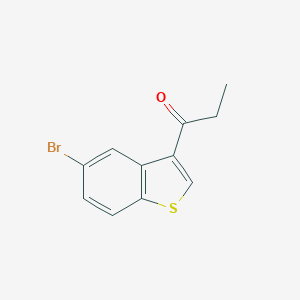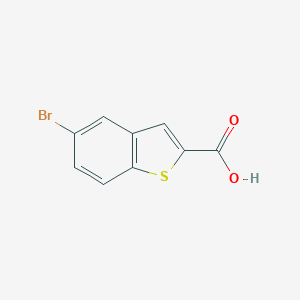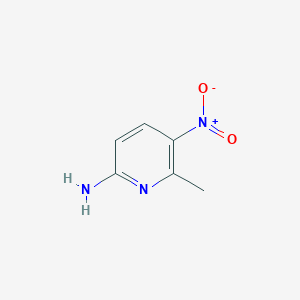![molecular formula C18H13Cl3N2S2 B185719 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 5273-30-3](/img/structure/B185719.png)
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It is a heterocyclic compound with a pyridazine ring and two benzyl sulfanyl groups attached to it. The compound is also known as CBPS and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for other diseases.
Mécanisme D'action
The mechanism of action of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is not fully understood. However, research has suggested that the compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. The compound has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine in lab experiments include its potent cytotoxic effects on cancer cells and its anti-inflammatory properties. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It is also toxic to normal cells, which can limit its use in some applications.
Orientations Futures
There are several future directions for research on 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine. One area of interest is the development of more potent analogs of the compound. Researchers are also investigating the use of the compound in combination with other drugs to enhance its efficacy. Another direction is the study of the compound's effects on the immune system, which could have implications for the treatment of autoimmune diseases. Finally, researchers are exploring the potential use of the compound in targeted drug delivery systems, which could improve its therapeutic index and reduce toxicity.
Méthodes De Synthèse
The synthesis of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine involves the reaction of 2-chlorobenzyl mercaptan with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction takes place at high temperature and yields the desired product. The compound can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound has potent cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer.
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
5273-30-3 |
|---|---|
Nom du produit |
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine |
Formule moléculaire |
C18H13Cl3N2S2 |
Poids moléculaire |
427.8 g/mol |
Nom IUPAC |
3-chloro-4,5-bis[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-14-7-3-1-5-12(14)10-24-16-9-22-23-18(21)17(16)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2 |
Clé InChI |
LLIMUFIOYOLDTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
Autres numéros CAS |
5273-30-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
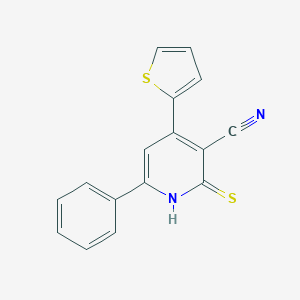
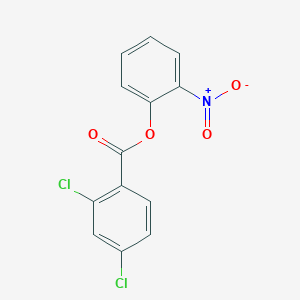
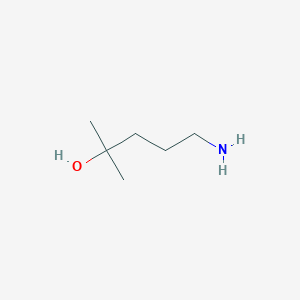
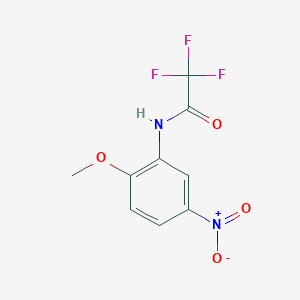
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
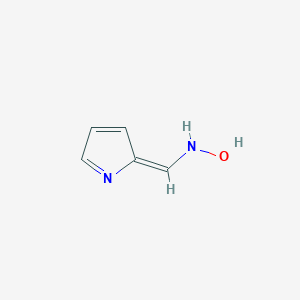
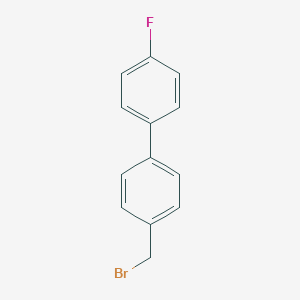

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
